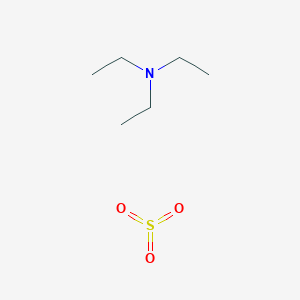

N,N-diéthyléthanamine ; trioxyde de soufre

Vue d'ensemble

Description

N,N-diethylethanamine; sulfur trioxide, also known as sulfur trioxide-triethylamine complex, is an organic sulfur compound. It is a stable solid at room temperature and is commonly used as a reagent in organic synthesis. The compound is known for its high reactivity and ability to act as a sulfur trioxide donor in various chemical reactions .

Applications De Recherche Scientifique

N,N-diethylethanamine; sulfur trioxide has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

N,N-Diethylethanamine; sulfur trioxide, also known as Sulfur trioxide-triethylamine complex, is an organic sulfur compound . It primarily targets organic compounds in chemical reactions, acting as a catalyst and a high-activity sulfate group donor .

Mode of Action

The complex interacts with its targets by facilitating reactions such as acylation, esterification, and amide formation . It acts as a catalyst, speeding up these reactions without being consumed in the process .

Biochemical Pathways

It’s known that the compound plays a crucial role in organic synthesis, catalyzing multiple reactions

Pharmacokinetics

It’s known that the compound is stable at room temperature and exists as a solid . Its boiling point is 90.5°C at 760 mmHg, and it has a vapor pressure of 56.1mmHg at 25°C . These properties may influence its bioavailability.

Result of Action

The primary result of the action of N,N-Diethylethanamine; sulfur trioxide is the facilitation of various organic reactions. As a catalyst, it speeds up these reactions, leading to the efficient production of desired products .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N,N-Diethylethanamine; sulfur trioxide. For instance, the compound is corrosive and can produce toxic gases at high temperatures . Therefore, it should be stored at 2-8°C and handled with appropriate protective equipment . It should also be kept away from water, oxygen, and other oxidizing agents to prevent violent reactions .

Méthodes De Préparation

The preparation of N,N-diethylethanamine; sulfur trioxide can be achieved through several methods:

Analyse Des Réactions Chimiques

N,N-diethylethanamine; sulfur trioxide undergoes various types of chemical reactions, including:

Esterification: It is used as a catalyst in esterification reactions, aiding in the formation of esters from carboxylic acids and alcohols.

Common reagents used in these reactions include carboxylic acids, alcohols, and amines. The major products formed from these reactions are acylated compounds, esters, and amides, respectively .

Comparaison Avec Des Composés Similaires

N,N-diethylethanamine; sulfur trioxide can be compared with other sulfur trioxide complexes, such as:

Sulfur trioxide-pyridine complex: This compound also acts as a sulfur trioxide donor but has different reactivity and stability properties compared to the sulfur trioxide-triethylamine complex.

Sulfur trioxide-dimethylformamide complex: Another sulfur trioxide donor with unique reactivity and applications in organic synthesis.

The uniqueness of N,N-diethylethanamine; sulfur trioxide lies in its high reactivity and stability, making it a valuable reagent in various chemical reactions and industrial applications .

Activité Biologique

The compound N,N-diethylethanamine; sulfur trioxide (CAS Number: 761-01-3) is a complex formed from the reaction of N,N-diethylethanamine (a tertiary amine) with sulfur trioxide. This compound has garnered attention in various fields, particularly in organic synthesis and biological activity. Understanding its biological activity is crucial for its application in medicinal chemistry and related disciplines.

- Molecular Formula : C₆H₁₅NO₃S

- Molecular Weight : 181.25 g/mol

- Melting Point : -85°C

- Boiling Point : 90.5°C at 760 mmHg

The compound is characterized by its reactivity due to the presence of sulfur trioxide, which can lead to various biological interactions.

The biological activity of N,N-diethylethanamine; sulfur trioxide primarily stems from the sulfur trioxide moiety, which is known to form reactive sulfur species (RSS). These species can interact with cellular components, leading to various biochemical effects.

- Reactive Sulfur Species (RSS) : RSS have been shown to play significant roles in cellular signaling and redox biology, similar to reactive oxygen species (ROS) but often more reactive and versatile . This reactivity allows RSS to modify proteins through persulfidation, impacting numerous signaling pathways.

- Protein Modification : RSS can modify cysteine residues in proteins, which are critical for redox sensing and signaling. The persulfidation of proteins can alter their function and stability, influencing processes such as cell differentiation and apoptosis .

Case Studies and Research Findings

Several studies have explored the effects of sulfated compounds on biological systems:

- Oxidative Stress Response : Research indicates that compounds generating RSS can modulate oxidative stress responses in cells. For instance, the generation of hydrogen sulfide (H₂S) from persulfides has been linked to protective effects against oxidative damage in neuronal cells .

- Cancer Cell Behavior : In cancer research, sulfated compounds have been implicated in modulating the behavior of carcinoma cells. For example, the expression of specific glycan structures associated with cancer cells can be influenced by sulfation processes, potentially leading to more aggressive phenotypes .

Data Table: Summary of Biological Effects

Synthesis and Applications

N,N-diethylethanamine; sulfur trioxide is synthesized through a reaction involving sulfur trioxide and N,N-diethylethanamine. This compound has potential applications in:

- Pharmaceutical Chemistry : As a reagent for sulfation reactions, it can be utilized in drug development processes.

- Biochemical Research : Its ability to generate RSS makes it a valuable tool for studying redox biology and signaling pathways.

Safety Considerations

Due to its reactive nature, proper safety protocols must be followed when handling N,N-diethylethanamine; sulfur trioxide. It is classified with a danger signal word due to its potential hazards.

Propriétés

IUPAC Name |

N,N-diethylethanamine;sulfur trioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.O3S/c1-4-7(5-2)6-3;1-4(2)3/h4-6H2,1-3H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHPEVZFVMVUNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.O=S(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90278539 | |

| Record name | Sulfur trioxide triethylamine complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761-01-3 | |

| Record name | 761-01-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC8168 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfur trioxide triethylamine complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfur Trioxide - Triethylamine Complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.